molecular formula C11H10FN3OS B1334710 1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

Cat. No.: B1334710
M. Wt: 251.28 g/mol
InChI Key: VXMGHOXIMHFUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 4-fluoroanilino group and the propan-2-one moiety in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one typically involves the reaction of 4-fluoroaniline with thiocarbonyl compounds under specific conditions. One common method is the cyclization of 4-fluoroaniline with thiocarbonyl diimidazole in the presence of a base, such as triethylamine, to form the thiadiazole ring. The resulting intermediate is then reacted with propan-2-one under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular responses. The presence of the 4-fluoroanilino group enhances its binding affinity to target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor in the synthesis of 1-[5-(4-Fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one, used in medicinal chemistry.

    1-(4-Fluoroanilino)-3-((1-phenyl-1H-tetrazol-5-yl)thio)-2-propanol: Another thiadiazole derivative with similar structural features.

    2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide: A related compound with potential biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-fluoroanilino group enhances its reactivity and binding affinity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

1-[5-(4-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

InChI

InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-4-2-8(12)3-5-9/h2-5H,6H2,1H3,(H,13,14,15)

InChI Key

VXMGHOXIMHFUGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC2=CC=C(C=C2)F

solubility

33.2 [ug/mL]

Origin of Product

United States

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